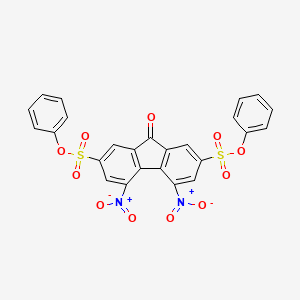
diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C25H14N2O11S2 and a molecular weight of 582.525 g/mol . This compound is characterized by its unique structure, which includes a fluorene core substituted with nitro, oxo, and sulfonate groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The core is then nitrated to introduce nitro groups at the 4 and 5 positions. Subsequent oxidation introduces the oxo group at the 9 position. Finally, sulfonation at the 2 and 7 positions, followed by esterification with diphenyl, yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its nitro, oxo, and sulfonate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-(3-methyl-butyl)-amide
- 4,5-Dinitro-9-oxo-N(2),N(7)-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide
Uniqueness
Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific combination of functional groups and its diphenyl ester structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C25H14N2O11S2 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
diphenyl 4,5-dinitro-9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H14N2O11S2/c28-25-19-11-17(39(33,34)37-15-7-3-1-4-8-15)13-21(26(29)30)23(19)24-20(25)12-18(14-22(24)27(31)32)40(35,36)38-16-9-5-2-6-10-16/h1-14H |
InChI Key |
MOPFGXCCGXEQDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















